The compound 3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a synthetic organic molecule notable for its potential applications in medicinal chemistry. It features a complex structure that integrates a pyrrolidine moiety with an imidazolidine core, which is significant in various biological activities. The molecular formula is , and it has a molecular weight of approximately .
This compound falls under the category of imidazolidine derivatives, which are known for their diverse pharmacological properties. Specifically, imidazolidines have been studied for their roles in drug development, particularly in the context of anti-inflammatory and antimicrobial agents.
The synthesis of 3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves multi-step organic reactions:
Technical details regarding specific reagents, conditions (temperature, solvents), and yields are crucial for optimizing these synthetic pathways but are often proprietary or unpublished in general literature.
The molecular structure of 3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can be represented using various chemical notation systems:
InChI=1S/C17H20N3O4/c1-10-7-13(11(2)27-10)15(25)21-5-3-12(4-6-21)22-8-14(24)23(16(22)26)9-17(18,19)20/h7,12H,3-6,8-9H2,1-2H3
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F
The compound's structural data indicates a complex arrangement that allows for multiple points of interaction with biological targets. The presence of functional groups such as carbonyls and nitrogen heterocycles contributes to its reactivity and potential biological activity.
The compound may participate in various chemical reactions typical for imidazolidines and pyrrolidines:
Technical details regarding reaction conditions (e.g., catalysts, solvents) are essential for understanding the reactivity profile of this compound.
The mechanism of action for 3-[1-(2,5-Dimethylfuran-3-carbonyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific biological targets:
Data from pharmacological studies would provide insights into its efficacy and selectivity towards specific targets.
The physical properties include:
Key chemical properties include:
Relevant data from studies on thermal stability and reactivity profiles can provide further insights into its handling and storage requirements.
The compound has potential applications in several scientific fields:
Research into these applications continues to evolve as new synthetic methodologies and biological assays are developed.
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0